molecular formula C16H22N4O4S B2584894 4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide CAS No. 2210054-15-0

4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide

Cat. No.: B2584894
CAS No.: 2210054-15-0
M. Wt: 366.44
InChI Key: XIZCRULDFFZOQB-UHFFFAOYSA-N
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Description

This compound features a piperidine-1-carboxamide backbone substituted with a 3-(2-methoxyethyl)-2,4-dioxoimidazolidinyl group and an N-linked thiophen-2-yl moiety.

Properties

IUPAC Name

4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]-N-thiophen-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4S/c1-24-9-8-19-14(21)11-20(16(19)23)12-4-6-18(7-5-12)15(22)17-13-3-2-10-25-13/h2-3,10,12H,4-9,11H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZCRULDFFZOQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide, with CAS number 2210054-15-0, is a complex organic compound that has attracted attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of an imidazolidinone ring, a piperidine moiety, and a thiophene group. Its molecular formula is C16H22N4O4SC_{16}H_{22}N_{4}O_{4}S with a molecular weight of 366.4 g/mol .

PropertyValue
Molecular FormulaC₁₆H₂₂N₄O₄S
Molecular Weight366.4 g/mol
CAS Number2210054-15-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been suggested that it functions as a cereblon ligand , which modulates the activity of the cereblon E3 ubiquitin ligase. This interaction can lead to the targeted degradation of specific proteins involved in disease processes, particularly in cancer .

Pharmacological Effects

The pharmacological effects of the compound have been explored in various studies:

  • Anticancer Activity : Research indicates that compounds similar to this one may inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell signaling pathways. This is particularly relevant in hematological malignancies where cereblon modulation plays a critical role .
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens, although detailed investigations are necessary to confirm these effects and elucidate the underlying mechanisms.
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this structure:

  • A study on imide-based compounds demonstrated their ability to bind to cereblon and promote the degradation of Ikaros and Aiolos transcription factors, which are crucial for multiple myeloma cell survival .
  • In vitro assays have shown that derivatives exhibit cytotoxicity against various cancer cell lines, with IC50 values often in the low micromolar range, indicating significant potency .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly as a potential drug candidate for various diseases. Its structural features allow it to interact with biological targets effectively.

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties by inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, similar compounds have been evaluated against melanoma models, demonstrating significant cytotoxic effects .
  • Antimicrobial Properties : Research into related compounds has revealed their ability to inhibit the growth of resistant strains of bacteria and fungi. This suggests that the compound could be developed as an antimicrobial agent .

Drug Development

The compound serves as a building block in the synthesis of more complex molecules aimed at targeting specific enzymes or receptors involved in disease pathways.

  • Targeting Enzymes : Investigations into the mechanism of action reveal that this compound may modulate the activity of certain enzymes linked to disease processes, which could lead to the development of novel therapeutics .
  • Bioactive Compound Exploration : The unique structure allows for modifications that can enhance bioactivity and selectivity towards specific biological targets, making it a candidate for further exploration in drug discovery .

Synthetic Routes

The synthesis of 4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. Common methods include:

  • Formation of Imidazolidinone Moiety : This involves reacting appropriate precursors under controlled conditions to form the core imidazolidinone structure.
  • Piperidine Ring Formation : Subsequent reactions introduce the piperidine ring through cyclization processes.
  • Final Modifications : The thiophene group is incorporated through coupling reactions, often utilizing palladium or copper catalysts to facilitate the formation of carbon-carbon bonds.

Case Study 1: Anticancer Activity Assessment

In a study evaluating similar compounds against melanoma cell lines, researchers found that derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The mechanism was linked to the induction of apoptosis and inhibition of cell proliferation .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related compounds showed significant activity against multidrug-resistant strains of Mycobacterium tuberculosis. The compounds demonstrated low minimum inhibitory concentrations (MIC), suggesting their potential as effective treatments for resistant infections .

Comparison with Similar Compounds

Research Implications

  • Synthetic Routes: The target compound’s imidazolidinone core may require cyclization of urea precursors, contrasting with ’s pyrimidine-focused synthesis .
  • Crystallography : ’s use of X-ray analysis underscores the need for structural validation to confirm the (E)-configuration of imine groups in analogues .

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